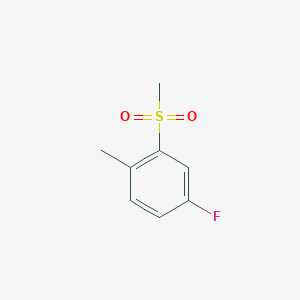

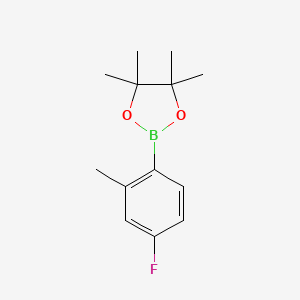

4-Fluoro-2-(methylsulfonyl)toluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-2-(methylsulfonyl)toluene is a chemical compound that is part of the broader class of sulfonyl-containing aromatic compounds. These compounds are of significant interest due to their diverse applications in fields such as drug discovery, where the introduction of fluorine atoms can profoundly affect the biological activity and physical properties of molecules .

Synthesis Analysis

The synthesis of related sulfonyl and fluorosulfonyl compounds has been explored in various studies. For instance, the synthesis of 4-methylsulfonyltoluene, a compound structurally related to 4-Fluoro-2-(methylsulfonyl)toluene, has been achieved from p-toluenesulfonyl chloride and chloroacetic acid, with subsequent nitration yielding 2-nitro-4-methylsulfonyltoluene . Additionally, the synthesis of fluorosulfonyl azides and other fluorinated sulfonyl compounds has been reported, indicating the feasibility of introducing fluorine into sulfonyl-containing aromatic compounds .

Molecular Structure Analysis

The molecular structure and configurational stability of α-sulfonyl carbanions, which are structurally related to 4-Fluoro-2-(methylsulfonyl)toluene, have been studied using ab initio calculations. These studies have shown that fluorine substitution can significantly affect the structure and energy of these carbanions, with fluorinated species exhibiting shorter Cα−S bonds and less pyramidalization at the anionic carbon atom .

Chemical Reactions Analysis

Fluorinated sulfonyl compounds participate in various chemical reactions. For example, fluorosulfonyl azides have been shown to prefer a synperiplanar configuration between the S=O and N3 groups, which is rationalized by an anomeric interaction that could influence the reactivity of these compounds . Moreover, the fluoroxysulfate ion has been used to substitute fluorine on aromatic compounds, with benzyl fluoride being a principal product from toluene, indicating the potential for electrophilic aromatic substitution reactions involving fluorine .

Physical and Chemical Properties Analysis

The physical properties of 4-Fluoro-2-(methylsulfonyl)toluene can be inferred from related compounds. The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound with a similar structure, has been measured in various organic solvents, showing a solubility order of chloroform > acetone > ethyl acetate > toluene > ethanol . This data suggests that 4-Fluoro-2-(methylsulfonyl)toluene may exhibit similar solubility trends, which is important for its application in different solvents.

科学的研究の応用

Solubility and Phase Behavior

- 1-Fluoro-4-(methylsulfonyl)benzene, a related compound, demonstrates varying solubilities in different organic solvents, with a solubility order of chloroform > acetone > ethyl acetate > toluene > ethanol. These solubilities were well-correlated using the modified Apelblat equation, which has implications for the solubility behavior of similar compounds such as 4-Fluoro-2-(methylsulfonyl)toluene (Qian, Wang, & Chen, 2014).

Synthesis and Chemical Reactions

- A study on the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyl toluene, which is structurally similar to 4-Fluoro-2-(methylsulfonyl)toluene, explored optimized reaction conditions for air-nitric acid combined oxidation (Ci Long-wang, 2013).

- The fluoroxysulfate ion, SO4F-, has been shown to substitute fluorine on aromatic compounds like toluene, producing benzyl fluoride as the principal product. This substitution mechanism could potentially be applied to similar compounds like 4-Fluoro-2-(methylsulfonyl)toluene (Ip, Arthur, Winans, & Appelman, 1981).

Biological and Environmental Interactions

- Fungal metabolism of toluene, involving compounds like fluorotoluenes, includes the oxidation of the aromatic ring or the methyl group to form fluorinated benzoates. This study provides insight into the potential biodegradation pathways of fluorinated toluene derivatives (Prenafeta-Boldú, Luykx, Vervoort, & de Bont, 2001).

- The oxidation of PFOA and related compounds by heat-activated persulfate at temperatures suitable for in-situ groundwater remediation was investigated. This could indicate the potential for similar oxidation processes involving 4-Fluoro-2-(methylsulfonyl)toluene in environmental remediation scenarios (Park, Lee, Medina, Zull, & Waisner, 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

将来の方向性

While specific future directions for 4-Fluoro-2-(methylsulfonyl)toluene are not mentioned in the search results, it’s worth noting that boron-containing compounds, such as boronic acids, have been gaining interest in medicinal chemistry due to their diverse biological applications . This suggests potential future research directions for related compounds like 4-Fluoro-2-(methylsulfonyl)toluene.

特性

IUPAC Name |

4-fluoro-1-methyl-2-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMVFQXIHARLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

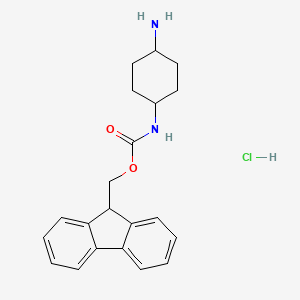

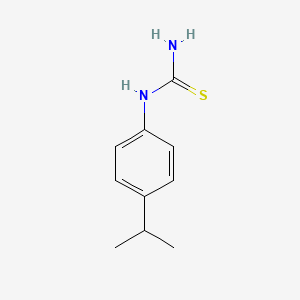

CC1=C(C=C(C=C1)F)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382260 |

Source

|

| Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(methylsulfonyl)toluene | |

CAS RN |

828270-66-2 |

Source

|

| Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)